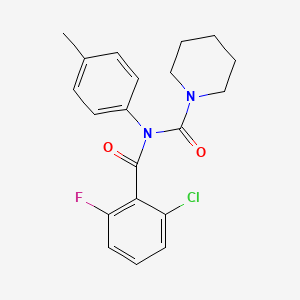
N-(2-chloro-6-fluorobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-chloro-6-fluorobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O2/c1-14-8-10-15(11-9-14)24(20(26)23-12-3-2-4-13-23)19(25)18-16(21)6-5-7-17(18)22/h5-11H,2-4,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYVCIWVZPGTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=C(C=CC=C2Cl)F)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-6-fluorobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide, with the CAS number 899951-16-7, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula: C20H20ClFN2O2
Molecular Weight: 374.84 g/mol
IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Activity : Studies have shown that similar compounds with 2-chloro-6-fluoro substitutions demonstrate potent activity against HIV-1, with some derivatives exhibiting picomolar activity against wild-type and mutant strains of the virus .
- Anticancer Potential : Preliminary investigations suggest that the compound may have anticancer properties, particularly against leukemia cell lines. For example, related compounds have shown significant inhibitory effects in cellular assays .
- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes involved in disease processes, including those related to cancer and viral infections.
Case Studies and Research Findings
Several studies highlight the biological activity and potential applications of this compound:
Table 1: Summary of Biological Activities
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of Piperidine Ring : The piperidine moiety is synthesized through cyclization reactions.
- Benzoylation : The introduction of the 2-chloro-6-fluorobenzoyl group is achieved via acylation techniques.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
(a) Heterocyclic Core Modifications
- Target Compound : Features a piperidine ring as the central scaffold.
- N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (): Replaces the piperidine with a 2-oxo-1,2-dihydropyridine core. This modification introduces an α,β-unsaturated carbonyl system, which may enhance electrophilic reactivity or alter binding interactions compared to the saturated piperidine .
(b) Aromatic Substituent Differences
Key Observations :
- The 2-chloro-6-fluorobenzoyl group in the target compound provides a unique electronic profile due to the electron-withdrawing effects of chlorine and fluorine, which may influence binding affinity or metabolic stability compared to compounds with trifluoromethyl (PF3845) or methyl/fluoro () substituents .
- The 4-methylphenyl group offers moderate lipophilicity, contrasting with the polar pyridyl (PF3845) or bulky quinoline (PF750) groups in analogs .
Physicochemical Properties
| Property | Target Compound | Compound | PF3845 () |
|---|---|---|---|
| Molecular Formula | C₂₀H₁₉ClFNO₂ | C₂₂H₁₇ClFN₂O₃ | C₂₄H₂₂F₃N₃O₂ |
| Molecular Weight (g/mol) | 359.83 | 423.84 | 465.45 |
| LogP (Predicted) | ~3.5 | ~2.8 | ~4.1 |
Analysis :
Pharmacological and Binding Profiles
While direct activity data for the target compound is unavailable, inferences can be drawn from structurally related analogs:
- PF3845 : Reported as a selective inhibitor of fatty acid amide hydrolase (FAAH), attributed to its trifluoromethylpyridyloxy group enhancing target engagement .
- Compound in : The stereochemistry (2R,3S) and trifluoromethylphenyl group may confer selectivity for kinase or protease targets, as seen in other carboxamide derivatives .
Hypotheses for Target Compound :
- The 2-chloro-6-fluorobenzoyl group could mimic bioactive motifs in kinase inhibitors (e.g., JAK/STAT pathways), while the 4-methylphenyl substituent may reduce oxidative metabolism compared to acetylated analogs () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


